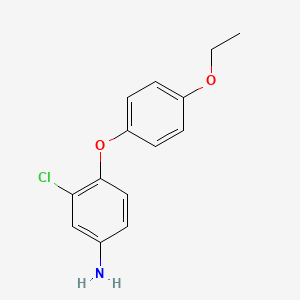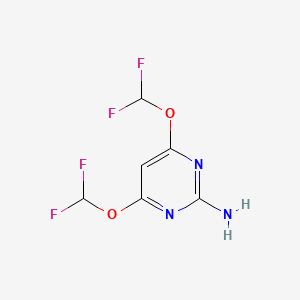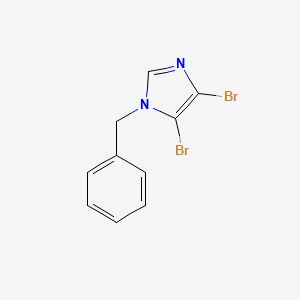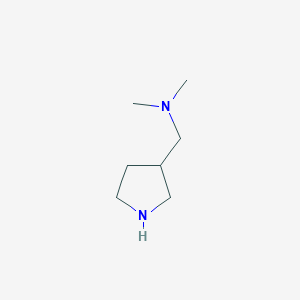
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Vue d'ensemble
Description
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2 . It is also known by other names such as Dimethyl-pyrrolidin-3-ylmethyl-amine and N,N-Dimethyl (3-pyrrolidinyl)methanamine .
Synthesis Analysis
The synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine involves key steps such as an asymmetric Michael addition, which yields an intermediate compound, and a stereoselective alkylation, which yields the final product .Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is represented by the InChI code 1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine has a molecular weight of 128.22 g/mol . It is a liquid at room temperature .Applications De Recherche Scientifique
Role in Tissue Protection and Regeneration
Research has indicated that N,N-dimethyltryptamine (DMT), a compound structurally related to N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, exhibits potential in tissue protection, regeneration, and immunomodulation. The compound's endogenous presence across various species suggests a universal role in cellular protective mechanisms beyond its psychotropic effects. Studies propose that DMT, through its action on sigma-1 receptors, may influence cellular bioenergetics, immunoregulation, and gene expression related to carcinogenesis, presenting a promising avenue for medical therapies (Frecska et al., 2013).
Neuropharmacological Insights
The neuropharmacology of DMT has been extensively studied, providing insights into its effects on the central nervous system and its potential as a neurotransmitter. Research has highlighted DMT's limited neurotoxicity and the intense cardiovascular effects observed with large intravenous doses. These studies underline the compound's importance in nervous system signaling and its utility in exploring brain function, suggesting potential clinical applications in treating conditions such as anxiety and psychosis (Carbonaro & Gatch, 2016).
Pharmacological Properties and Therapeutic Use
Further investigation into metformin, a compound related by functional group similarity, reveals its extensive use in treating non-insulin-dependent diabetes mellitus. Metformin demonstrates a range of pleiotropic actions, including antiproliferative, antifibrotic, and antioxidant effects. This highlights the potential for compounds with similar structural features to exhibit diverse biological activities, with implications for the treatment of various conditions beyond their initial therapeutic applications (Ursini et al., 2018).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a structural component of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, has been identified as a versatile scaffold in drug discovery. This five-membered nitrogen heterocycle is utilized in the development of compounds for treating human diseases due to its ability to explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. The review emphasizes the significance of the pyrrolidine ring in designing new compounds with varied biological profiles, underscoring the impact of stereoisomers and spatial orientation of substituents on drug activity (Li Petri et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDROADVTQNAKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555621 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |
CAS RN |
99724-17-1 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99724-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


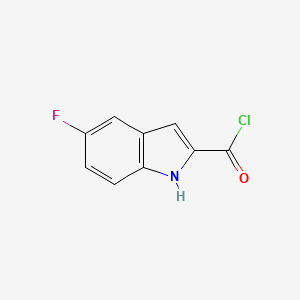
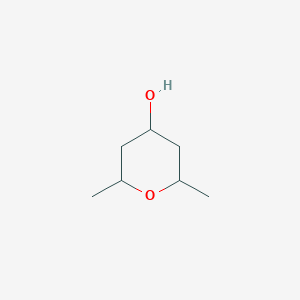
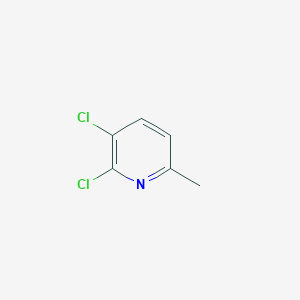
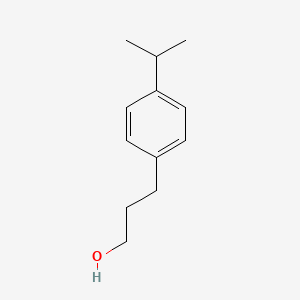
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)


